![molecular formula C22H16Br2O2 B12555193 Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 148257-97-0](/img/structure/B12555193.png)
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol It is characterized by the presence of two bromomethyl groups attached to a phenyl ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the reaction of 1,4-phenylenebis(methylene) with 4-(bromomethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as chloroform or hexane, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methanone group can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methanone, 1,1’-(1,4-phenylene)bis[1-[4-(bromomethyl)phenyl]-]
- 1,4-Phenylenebis[(4-hydroxyphenyl)methanone]
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to its specific arrangement of bromomethyl and methanone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
148257-97-0 |
|---|---|
Molecular Formula |
C22H16Br2O2 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
[4-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2 |
InChI Key |
PRPLRXTVYLOJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)

![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
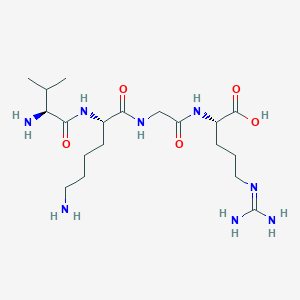
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
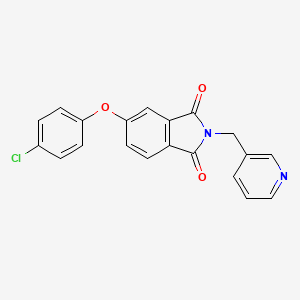

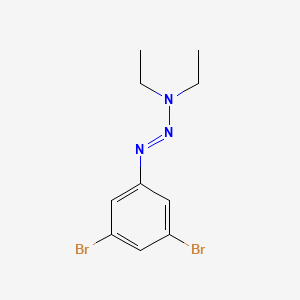
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
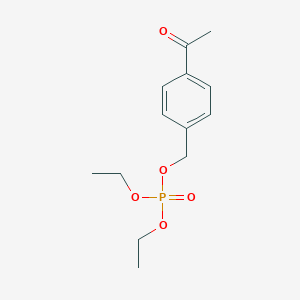
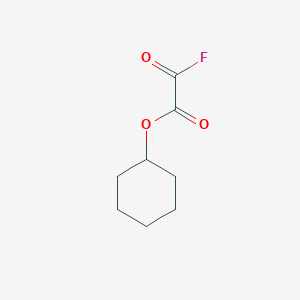
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
